molecular formula C11H8N2O6S2 B2503517 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 877818-33-2

3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2503517
CAS No.: 877818-33-2
M. Wt: 328.31
InChI Key: HTHQDHPDPQMZLP-ALCCZGGFSA-N
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Description

This compound is a derivative of nitrofuran, which is a class of drugs known for their antimicrobial properties . It has a complex structure that includes a nitrofuran group, a thiazolidinone ring, and a propanoic acid group .


Molecular Structure Analysis

The molecular structure of this compound includes a nitrofuran group, a thiazolidinone ring, and a propanoic acid group . The nitrofuran group is known for its antimicrobial properties, while the thiazolidinone ring is a common feature in many pharmaceutical drugs .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is a derivative of thiazolidinone, a class of compounds known for a wide range of biological activities. Research has focused on the synthesis of novel compounds within this class for various applications. For instance, the synthesis and stereochemistry of long alkyl chain substituted thiazolidin-4-ones have been explored for their potential biological activities, involving compounds with similar structural features to the one mentioned, highlighting the synthetic routes and stereochemical considerations in the creation of these compounds (Rahman et al., 2005).

Anticancer Activity

A significant area of application for thiazolidinone derivatives is in the development of anticancer agents. For example, novel thiazolidinones have been synthesized with the aim of evaluating their anticancer activity against various cell lines. One study identified a specific compound with notable antimitotic activity, suggesting the potential of these compounds in anticancer therapies (Buzun et al., 2021).

Antimicrobial Activity

The search for new antimicrobial agents has also led to the exploration of thiazolidinone derivatives. Certain newly synthesized thiazolidinone compounds have shown promising antimicrobial properties, providing a foundation for further investigation into their use as antibacterial and antifungal agents (Gouda et al., 2010).

Antituberculosis Activity

In the field of antituberculosis research, thiazolidinone derivatives have been studied for their effectiveness against Mycobacterium tuberculosis. Some compounds in this class have demonstrated significant activity, indicating their potential role in developing new treatments for tuberculosis (Foroumadi et al., 2006).

Mechanism of Action

Target of Action

The primary targets of the compound 3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Mode of Action

The compound this compound inhibits these bacterial enzymes, disrupting their normal function . This disruption prevents the bacteria from properly metabolizing glucose and pyruvate, which are essential for their energy production and survival .

Biochemical Pathways

By inhibiting these enzymes, this compound affects several biochemical pathways. These include the glycolysis pathway, the citric acid cycle, and the glutathione-ascorbate cycle . The downstream effects of these disruptions can lead to a decrease in ATP production, an increase in oxidative stress, and ultimately, bacterial cell death .

Pharmacokinetics

Like many other nitrofuran compounds, it is likely to be well-absorbed and widely distributed throughout the body . Its bioavailability may be influenced by factors such as its formulation, route of administration, and the patient’s physiological state .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and survival . By disrupting key biochemical pathways, the compound causes bacterial cell death, effectively treating the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other drugs or substances, and the specific characteristics of the bacterial strain (such as resistance mechanisms) .

Properties

IUPAC Name

3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O6S2/c14-9(15)3-4-12-10(16)7(21-11(12)20)5-6-1-2-8(19-6)13(17)18/h1-2,5H,3-4H2,(H,14,15)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHQDHPDPQMZLP-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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